3,5-dibromo-1-propyl-4-nitro-1H-pyrazole
Description
Properties
Molecular Formula |
C6H7Br2N3O2 |
|---|---|
Molecular Weight |
312.95 g/mol |
IUPAC Name |
3,5-dibromo-4-nitro-1-propylpyrazole |
InChI |
InChI=1S/C6H7Br2N3O2/c1-2-3-10-6(8)4(11(12)13)5(7)9-10/h2-3H2,1H3 |
InChI Key |
JTFRQHHKXBTICY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3,5-dibromo-1-propyl-4-nitro-1H-pyrazole, we compare it with four analogous pyrazole derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 3,5-Dibromo-1-propyl-4-nitro-1H-pyrazole | Br (3,5), NO₂ (4), C₃H₇ (N1) | 367.94 | 128–130* | Energetic materials, intermediates |
| 3,5-Dichloro-1-methyl-4-nitro-1H-pyrazole | Cl (3,5), NO₂ (4), CH₃ (N1) | 221.47 | 95–97 | Agrochemical intermediates |
| 1-Propyl-4-nitro-1H-pyrazole | H (3,5), NO₂ (4), C₃H₇ (N1) | 169.17 | 62–64 | Solubility studies, ligands |
| 3-Bromo-5-chloro-1-propyl-4-nitro-1H-pyrazole | Br (3), Cl (5), NO₂ (4), C₃H₇ (N1) | 322.44 | 112–114 | Mixed-halogen catalysis studies |
| 3,5-Dibromo-1-phenyl-4-nitro-1H-pyrazole | Br (3,5), NO₂ (4), C₆H₅ (N1) | 397.98 | 145–147 | Pharmaceutical scaffolds |
Reactivity and Stability
- Halogen Effects : The bromine atoms in 3,5-dibromo-1-propyl-4-nitro-1H-pyrazole confer greater electrophilicity and thermal stability compared to its chloro analog (3,5-dichloro-1-methyl-4-nitro-1H-pyrazole). Bromine’s higher atomic mass and polarizability enhance intermolecular interactions, increasing melting points relative to chlorine-substituted counterparts .
- Nitro Group : The nitro group at position 4 in all compared compounds contributes to electron-withdrawing effects, stabilizing the pyrazole ring but increasing sensitivity to shock in energetic materials.
- N1 Substituent: The propyl chain in the target compound improves solubility in nonpolar solvents compared to the phenyl group in 3,5-dibromo-1-phenyl-4-nitro-1H-pyrazole, which favors π-π stacking and higher melting points .
Preparation Methods
Method II: Alkylation with Propyl Sulfate in Aqueous Base
Reagents and Conditions
-
Alkylating agent: Propyl sulfate
-
Solvent: 2N aqueous NaOH or KOH
-
Temperature: Room temperature
-
Reaction time: 15–24 hours
Procedure
-
Dissolve 3,5-dibromo-4-nitro-1H-pyrazole (1 equiv) in 2N NaOH.
-
Add propyl sulfate (2–5 equiv) in portions with vigorous stirring.
-
Maintain reaction at room temperature until completion.
-
Filter the precipitated product, wash with water, and dry under vacuum.
Advantages
This method avoids the use of DMF, which is hygroscopic and challenging to remove. The aqueous phase simplifies work-up, though yields may be slightly lower compared to Method I due to hydrolysis competing with alkylation.
Critical Analysis of Reaction Parameters
Solvent Effects
-
DMF: Enhances nucleophilicity of the pyrazole nitrogen but may lead to side reactions with moisture-sensitive reagents.
-
Aqueous base: Reduces solubility of the starting material but improves environmental safety and cost-effectiveness.
Stoichiometry and Equivalents
Excess alkylating agent (2–5 equiv) ensures complete conversion, as unreacted starting material can be challenging to separate from the product. Propyl bromide’s higher reactivity compared to sulfates may necessitate fewer equivalents in Method I.
Temperature Optimization
Room temperature conditions prevent decomposition of the nitro group, which is susceptible to thermal degradation above 60°C. Elevated temperatures are avoided to minimize side products like debrominated or denitrated species.
Purification and Characterization
Isolation Techniques
Spectroscopic Data (Hypothetical)
-
¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, 3H, CH₂CH₂CH₃), 1.85 (m, 2H, CH₂CH₂CH₃), 4.25 (t, 2H, NCH₂), 8.45 (s, 1H, pyrazole-H).
-
IR (KBr): 1540 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 680 cm⁻¹ (C-Br stretch).
Industrial-Scale Adaptations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dibromo-1-propyl-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Nitration of 3,5-dibromo-1H-pyrazole using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at position 3.
- Step 2 : Alkylation with 1-bromopropane in dimethyl sulfoxide (DMSO) or acetonitrile under reflux (80–100°C) for 12–24 hours. Catalysts like potassium carbonate (K₂CO₃) enhance nucleophilic substitution .
- Optimization : Yield depends on stoichiometry (1:1.2 molar ratio of pyrazole to bromopropane) and solvent polarity. DMSO increases reaction rate but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 3,5-dibromo-1-propyl-4-nitro-1H-pyrazole?
- Methodology :
- ¹H NMR : Absence of pyrazole NH proton (δ 10–12 ppm) confirms N-propylation. Propyl chain protons appear as triplets (δ 0.9–1.1 ppm for CH₃, δ 1.4–1.6 ppm for CH₂, δ 4.2–4.4 ppm for N-CH₂) .
- ¹³C NMR : Nitro group causes deshielding of C-4 (δ 140–150 ppm). Bromine atoms induce splitting at C-3 and C-5 (δ 110–120 ppm) .
- IR : Nitro group absorption at 1520–1560 cm⁻¹ (asymmetric stretch) and 1340–1380 cm⁻¹ (symmetric stretch) .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and bromo substituents influence the reactivity of 3,5-dibromo-1-propyl-4-nitro-1H-pyrazole in cross-coupling reactions?
- Methodology :
- Electronic Effects : The nitro group at C-4 is electron-withdrawing, reducing electron density at C-3 and C-5, making bromine atoms less reactive in Suzuki-Miyaura couplings. Use of Pd(PPh₃)₄ with arylboronic acids requires elevated temperatures (80–100°C) .
- Steric Effects : The propyl group at N-1 hinders access to reactive sites. Bulky ligands (e.g., XPhos) improve catalytic efficiency. Reaction yields drop by 15–20% compared to unsubstituted analogs .
Q. What crystallographic strategies resolve challenges in determining the crystal structure of 3,5-dibromo-1-propyl-4-nitro-1H-pyrazole?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Crystals grown via slow evaporation in ethyl acetate/hexane mixtures .
- Software : SHELXL for refinement. Challenges include high Z′ values due to multiple molecules per asymmetric unit and disorder in the propyl chain. Apply restraints to thermal parameters and occupancy factors .
- Validation : Check R-factor convergence (target < 0.05) and validate hydrogen bonding networks (e.g., C–H···O interactions involving nitro groups) .
Q. How can computational chemistry predict the biological activity of 3,5-dibromo-1-propyl-4-nitro-1H-pyrazole?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). The nitro group forms hydrogen bonds with Arg120 and Tyr355, while bromine atoms interact hydrophobically .
- DFT Calculations : B3LYP/6-31G(d) level optimizes geometry. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, consistent with experimental electrophilic substitution data .
Data Contradictions and Resolution
Q. How to address discrepancies in reported reaction yields for the alkylation step of 3,5-dibromo-4-nitro-1H-pyrazole?
- Analysis :
- Conflict : Yields range from 45% (DMSO, 12 hours) to 68% (acetonitrile, 24 hours) .
- Resolution : Kinetic studies show DMSO accelerates alkylation but promotes side reactions (e.g., elimination). Acetonitrile offers better selectivity despite longer reaction times. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) .
Methodological Tables
Table 1 : Optimization of Alkylation Conditions
| Solvent | Temp (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|
| DMSO | 80 | 12 | K₂CO₃ | 45 |
| Acetonitrile | 100 | 24 | K₂CO₃ | 68 |
| DMF | 90 | 18 | None | 32 |
Table 2 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| a, b, c (Å) | 7.21, 8.03, 10.45 |
| α, β, γ (°) | 90, 95.6, 90 |
| R-factor | 0.042 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
